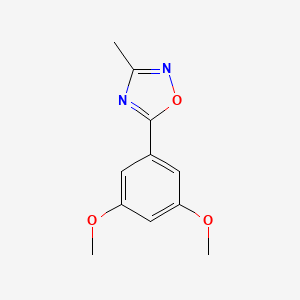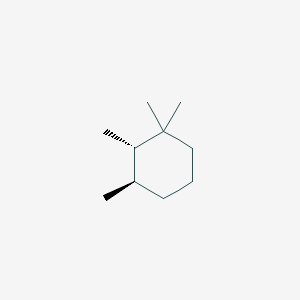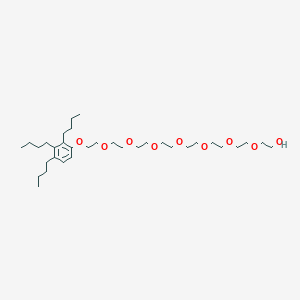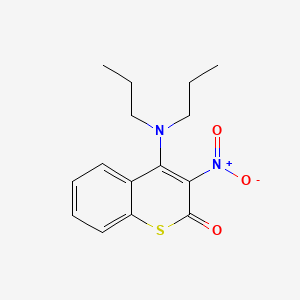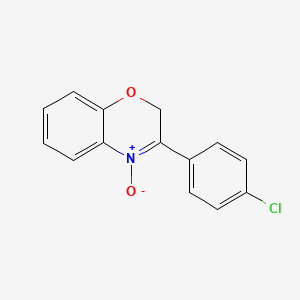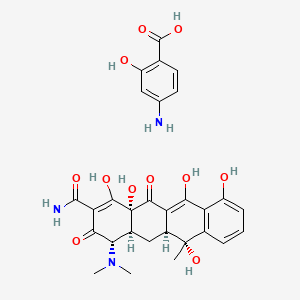
Tetracycline paraminosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracycline paraminosalicylate is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This class of antibiotics is known for its effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline paraminosalicylate involves several steps, starting from the fermentation of benzoic acid to produce the 1,2-dihydrodiol, followed by epoxidation, rearrangement, and silylation . The key intermediate is then acylated to form a ketone, which undergoes a diastereoselective carbon-carbon bond-forming reaction to yield the final product .
Industrial Production Methods
Industrial production of tetracyclines typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to various extraction and purification steps to isolate the desired antibiotic . Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracycline paraminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. For example, acidic conditions can lead to the dehydration of tetracycline to yield anhydrotetracycline .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated compounds .
Applications De Recherche Scientifique
Tetracycline paraminosalicylate has a wide range of scientific research applications:
Mécanisme D'action
Tetracycline paraminosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the incorporation of new amino acids into the growing peptide chain . The compound also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds in the tetracycline class include doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups and pharmacological properties .
Uniqueness
Tetracycline paraminosalicylate is unique due to its specific chemical modifications, which enhance its antibacterial activity and reduce resistance. Unlike some other tetracyclines, it is less susceptible to efflux pump-mediated resistance and ribosomal protection proteins .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and mechanism of action make it an important tool in the fight against bacterial infections, particularly those caused by resistant strains.
Propriétés
Numéro CAS |
72283-97-7 |
|---|---|
Formule moléculaire |
C29H31N3O11 |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1 |
Clé InChI |
WVTDZOPAGHNYTM-IZGCTLQUSA-N |
SMILES isomérique |
C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


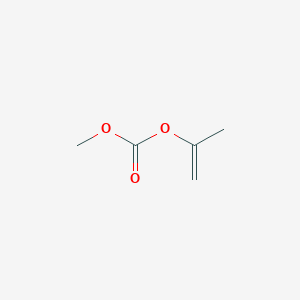

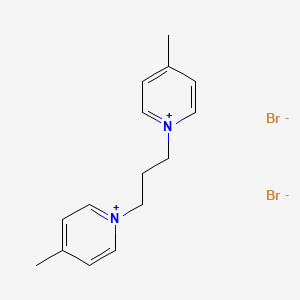
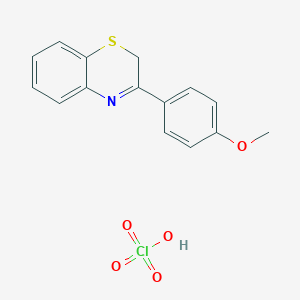
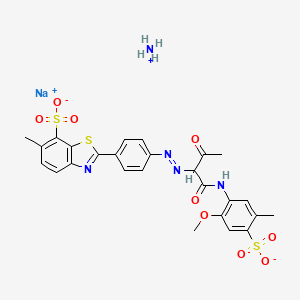
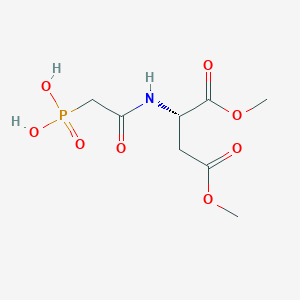
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
